Comparative In Vitro Potency: Dual FAAH/sEH-IN-1 vs. Initial Dual Inhibitor PF-750
Dual FAAH/sEH-IN-1 exhibits significantly enhanced dual-target affinity compared to the initial lead compound PF-750, from which its chemical series was optimized [1]. This advancement is a direct result of a structure-activity relationship (SAR) campaign aimed at improving potency on sEH while maintaining high FAAH inhibition [1].
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | sEH: 9.6 nM; FAAH: 7 nM |
| Comparator Or Baseline | PF-750: sEH: 640 nM; FAAH: 19 nM |
| Quantified Difference | sEH potency increased 67-fold; FAAH potency increased 2.7-fold. |
| Conditions | In vitro enzyme inhibition assays using recombinant human sEH and FAAH. |
Why This Matters
This data demonstrates that Dual FAAH/sEH-IN-1 is a fully optimized, high-affinity dual inhibitor, not a weak dual-acting precursor, ensuring robust target engagement in cellular and in vivo models.
- [1] Kodani SD, Wan D, Wagner KM, Hwang SH, Morisseau C, Hammock BD. Design and Potency of Dual Soluble Epoxide Hydrolase/Fatty Acid Amide Hydrolase Inhibitors. ACS Omega. 2018;3(10):14076-14086. View Source
